[4-Methoxy-3-(2-propynyloxy)phenyl]methanol
Description
[4-Methoxy-3-(2-propynyloxy)phenyl]methanol is a substituted benzyl alcohol derivative characterized by:
- Methoxy group at the para position (C4).
- 2-Propynyloxy group (-O-CH₂-C≡CH) at the meta position (C3).
- Hydroxymethyl group (-CH₂OH) attached to the benzene ring. Its applications span pharmaceutical intermediates, agrochemicals, and materials science, depending on functional group modifications .
Properties
IUPAC Name |
(4-methoxy-3-prop-2-ynoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-6-14-11-7-9(8-12)4-5-10(11)13-2/h1,4-5,7,12H,6,8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVSCPSJMJSZQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CO)OCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [4-Methoxy-3-(2-propynyloxy)phenyl]methanol typically involves the reaction of 4-methoxybenzyl alcohol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
[4-Methoxy-3-(2-propynyloxy)phenyl]methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
[4-Methoxy-3-(2-propynyloxy)phenyl]methanol has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical reactions.
Biology: This compound is utilized in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of [4-Methoxy-3-(2-propynyloxy)phenyl]methanol involves its interaction with specific molecular targets and pathways. The methoxy and propynyloxy groups play crucial roles in its reactivity and binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to desired effects in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Group Variations
Table 1: Key Structural Analogs and Substituent Differences
Key Observations :
- Electron-Withdrawing Groups (e.g., -CF₃, -O-CF₂H): Increase lipophilicity and metabolic stability compared to the propargyl group .
- Halogenated Substituents (e.g., -O-CH₂-C₆H₃Cl₂): Enhance steric hindrance and binding affinity in biological systems .
- Aliphatic vs. Propargyl Groups: Isopropyl substituents reduce reactivity but improve solubility in non-polar solvents .
Physicochemical Properties
Table 2: Comparative Solubility and Stability
Key Observations :
- The propargyl group in the target compound introduces moderate oxidative instability due to alkyne reactivity .
- Trifluoromethyl and difluoromethoxy analogs exhibit higher logP values, favoring membrane permeability .
- Halogenated derivatives show reduced solubility in polar solvents due to increased hydrophobicity .
Biological Activity
[4-Methoxy-3-(2-propynyloxy)phenyl]methanol, also known by its CAS number 385383-49-3, is a compound with potential biological activities that warrant detailed exploration. This article synthesizes current research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H12O3
- Molecular Weight : 192.22 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound features a methanol group and a propynyl ether, which may influence its reactivity and binding affinity to enzymes and receptors.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in inflammatory pathways.
- Antioxidant Activity : Similar compounds have shown radical-scavenging properties, suggesting that this compound may also mitigate oxidative stress.
- Neuroprotective Effects : Given the structure's similarities to other phenolic compounds, it may exhibit neuroprotective properties.
Antioxidant Activity
Research indicates that phenolic compounds often exhibit significant antioxidant properties. A study on related phenolic compounds demonstrated their ability to scavenge free radicals effectively, which could be extrapolated to this compound based on structural similarities .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Neuroprotective Potential
Given the increasing interest in neurodegenerative diseases, compounds like this compound are being investigated for their potential to protect neuronal cells from damage. Studies on related compounds indicate that they can inhibit amyloid-beta aggregation and reduce neuroinflammation, which are critical in conditions like Alzheimer's disease .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
